1-(4-Chlorophenyl)-1-hydroxypropan-2-one
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Overview
Description
1-(4-Chlorophenyl)-1-hydroxypropan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via an aldol condensation followed by dehydration and reduction steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-1-hydroxypropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-hydroxypropan-1-one
- 1-(4-Chlorophenyl)-1-hydroxybutan-2-one
- 1-(4-Chlorophenyl)-1-hydroxyethan-2-one
Uniqueness: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and selectivity in various applications.
Properties
CAS No. |
33266-96-5 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 |
InChI Key |
FGDWKJQEZLTPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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